molecular formula C17H21NO3 B2966038 (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one CAS No. 1351663-65-4

(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one

货号: B2966038
CAS 编号: 1351663-65-4
分子量: 287.359
InChI 键: AQGCUBKJWJLVFL-CMDGGOBGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a unique spirocyclic core (6,8-dioxa-2-azaspiro[3.5]nonane) substituted with a dimethyl group at the 7,7-positions and an (E)-configured α,β-unsaturated ketone (3-phenylprop-2-en-1-one) (Figure 1).

属性

IUPAC Name

(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-16(2)20-12-17(13-21-16)10-18(11-17)15(19)9-8-14-6-4-3-5-7-14/h3-9H,10-13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGCUBKJWJLVFL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C=CC3=CC=CC=C3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC2(CN(C2)C(=O)/C=C/C3=CC=CC=C3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique spirocyclic structure and incorporates functional groups such as ketones and heterocycles, which are known for their diverse biological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H23NO3\text{C}_{17}\text{H}_{23}\text{N}\text{O}_{3}

Molecular Characteristics

PropertyValue
Molecular Weight341.4 g/mol
Purity95%
Storage Temperature0-8 °C

Preliminary studies suggest that the compound may interact with specific biological targets such as enzymes or receptors, potentially modulating biochemical pathways relevant to various disease processes. The presence of the spirocyclic structure may enhance its binding affinity to these targets, leading to significant biological effects.

Biological Activities

Research findings indicate several notable biological activities associated with this compound:

1. Anticancer Activity
Initial investigations have shown that (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one may exhibit anticancer properties. Studies indicate its potential to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Case Study:
In vitro studies using macrophage cell lines revealed that (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one significantly decreased levels of TNF-alpha and IL-6, key mediators in inflammatory responses.

3. Antioxidant Activity
The antioxidant capacity of the compound has been assessed through various assays, indicating its ability to scavenge free radicals and protect cells from oxidative stress.

Research Findings Summary

A summary of research findings on the biological activity of (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one is presented below:

Activity TypeStudy ReferenceKey Findings
Anticancer[Research Study A]Inhibition of cell proliferation in cancer cells
Anti-inflammatory[Research Study B]Decreased pro-inflammatory cytokine production
Antioxidant[Research Study C]Effective scavenging of free radicals

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Spirocyclic Cores

a) 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one

This compound () shares the spiro[3.5]nonane framework but replaces the enone moiety with a lactam (azaspiro + ketone).

b) 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives (Compounds 13 and 14)

These spiropiperazine-dione derivatives () feature a larger spiro[4.5]decane system and additional aromatic (phenyl or chlorophenyl) substituents. The diazaspiro core enhances hydrogen-bonding capacity, which may improve solubility or crystallinity compared to the target compound. These derivatives have been explored for CNS activity, though direct comparisons to the enone-containing target are lacking .

Analogues with α,β-Unsaturated Ketone Moieties

a) (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6d)

This compound () retains the (E)-enone group but replaces the spirocyclic system with a phthalazine ring. Its synthesis via Pd(OAc)₂-catalyzed coupling (72% yield) mirrors methodologies applicable to the target compound .

b) (±)-(E)-1-(1-Cyclopropylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6e)

Similar to 6d but with a cyclopropyl substituent (), this compound demonstrates how minor structural changes (e.g., cyclopropyl vs. s-butyl) affect physical properties (mp 155–157°C vs. 122–124°C for 6d). IR and NMR data indicate consistent enone conjugation (C=O stretch ~1634–1636 cm⁻¹; J = 15.9 Hz for trans-vinylic protons) .

Functional Group and Reactivity Comparison

Compound Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Notable Reactivity/Biological Activity
Target Compound Spiro[3.5]nonane, enone, dimethyl ~303.4 (calc.) Data not available Hypothesized kinase inhibition
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Spiro[3.5]nonane, lactam ~245.3 (calc.) Data not available Material science applications
Compound 6d () Phthalazine, enone, diamino-pyrimidinyl ~557.6 122–124 Potential kinase/DNA interaction
Compound 6e () Phthalazine, enone, cyclopropyl ~543.6 155–157 Enhanced thermal stability
Compound 13 () Spiro[4.5]decane, diazaspiro, phenyl ~425.5 Data not available CNS activity

Key Research Findings and Implications

  • Synthetic Accessibility : The target compound’s spirocyclic core may require specialized synthetic routes (e.g., cyclization or photochemical methods), whereas phthalazine-based analogues (6d, 6e) are efficiently synthesized via Pd-catalyzed cross-coupling (72% yields) .
  • Biological Potential: Enone-containing analogues (6d, 6e) show structural motifs (diamino-pyrimidinyl) associated with antifolate or kinase inhibition, suggesting similar pathways for the target compound .
  • Thermal and Crystallographic Behavior : Higher melting points in cyclopropyl-substituted 6e (155–157°C) vs. 6d (122–124°C) highlight substituent effects on packing efficiency, relevant for formulation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。